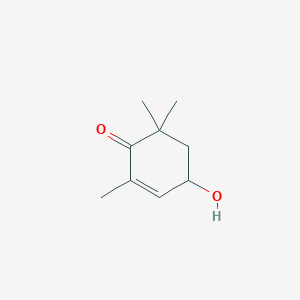

4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one

Description

Properties

IUPAC Name |

4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4,7,10H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWSBAFIAZKCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CC(C1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941388 | |

| Record name | 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19620-37-2 | |

| Record name | 4-Hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19620-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019620372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one

Abstract

4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and flavorings, presents unique synthetic challenges due to its specific stereochemistry and functional group arrangement. This technical guide provides an in-depth exploration of the primary synthetic routes to this target molecule, with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-proven experimental protocols. We will delve into the prevalent method involving the oxidation of β-isophorone to 4-oxoisophorone (ketoisophorone) and its subsequent selective reduction. Additionally, we will explore alternative methodologies, including direct biocatalytic hydroxylation of isophorone. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the efficient and reliable production of this compound.

Introduction: Significance and Synthetic Overview

This compound is a key building block in organic synthesis. Its utility is particularly notable in the fragrance industry and as a precursor for more complex molecules, such as carotenoids and vitamins. The primary challenge in its synthesis lies in the regioselective introduction of the hydroxyl group at the C4 position while preserving the α,β-unsaturated ketone functionality.

The most common and industrially relevant synthetic strategies commence from isophorone, a readily available starting material derived from the self-condensation of acetone. Isophorone exists in equilibrium with its β-isomer, β-isophorone, which serves as a crucial intermediate for the synthesis of the target molecule. The general synthetic approach can be visualized as a two-step process: oxidation of β-isophorone to 4-oxoisophorone, followed by a selective reduction of the C4 ketone.

Synthesis via Oxidation of β-Isophorone

This pathway is the most extensively documented and scalable method for the preparation of this compound. It involves two distinct chemical transformations: the oxidation of β-isophorone and the subsequent selective reduction of the resulting diketone.

Step 1: Oxidation of β-Isophorone to 4-Oxoisophorone

The allylic methylene group in β-isophorone (3,5,5-trimethylcyclohex-3-en-1-one) is susceptible to oxidation. Several methods have been developed to achieve this transformation efficiently.

A notable and environmentally conscious approach is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with molecular oxygen as the terminal oxidant.[1][2] This method avoids the use of stoichiometric heavy metal oxidants. The reaction proceeds via a radical-based mechanism, where TEMPO facilitates the oxidation of the active allylic C-H bond.[1][2]

The proposed mechanism suggests that TEMPO interacts with the intermediate hydroperoxide (ROOH) rather than directly with β-isophorone, promoting the formation of 4-oxoisophorone.[1][2]

N-Hydroxyphthalimide (NHPI) is another effective catalyst for the aerobic oxidation of β-isophorone.[3] The mechanism involves the phthalimide-N-oxyl (PINO) radical, which is a highly reactive species capable of abstracting a hydrogen atom from the allylic position of β-isophorone.[3] This initiates a radical chain reaction that leads to the formation of the hydroperoxide intermediate, which then decomposes to 4-oxoisophorone.[3]

Table 1: Comparison of Catalysts for β-Isophorone Oxidation

| Catalyst | Oxidant | Typical Conditions | Advantages | Disadvantages |

| TEMPO | Molecular O₂ | 70°C, Pyridine | Metal-free, efficient | May require higher temperatures |

| NHPI | Molecular O₂ | Varies | High reactivity of PINO radical | Potential for side reactions |

Step 2: Selective Reduction of 4-Oxoisophorone

The reduction of the C4 ketone in 4-oxoisophorone to a hydroxyl group, while leaving the α,β-unsaturated ketone intact, requires a chemoselective reducing agent.

A patented method describes the synthesis of 4-hydroxy-2,2,6-trimethyl cyclohexanone from "tea flavor ketone" (an alias for 4-oxoisophorone) through selective hydrogenation.[4] The initial step involves the reduction of the double bond to yield 2,2,6-trimethyl-1,4-cyclohexanedione, followed by the selective reduction of one ketone using a chiral rhodium catalyst to produce 4-hydroxy-2,2,6-trimethyl cyclohexanone.[4] While this yields a saturated ring, similar principles of selective ketone reduction can be applied to the unsaturated system. For the synthesis of the target molecule, a milder reducing agent that does not affect the conjugated double bond is necessary.

Commonly used reagents for such a 1,2-reduction of a ketone in the presence of an enone include sodium borohydride (NaBH₄) in the presence of a Lewis acid like cerium(III) chloride (Luche reduction) or other selective hydride donors.

Biocatalytic Synthesis: A Green Alternative

Recent advancements in biocatalysis offer an environmentally friendly and highly selective route to hydroxylated isophorone derivatives.[5][6] Fungal unspecific peroxygenases (UPOs) have demonstrated the ability to selectively hydroxylate isophorone to 4-hydroxyisophorone (4-HIP) and 4-ketoisophorone (4-KIP).[7]

These enzymes require only hydrogen peroxide for activation and can exhibit high regioselectivity and stereoselectivity.[7] For instance, the UPO from Agrocybe aegerita can produce the (S)-enantiomer of 4-HIP with high enantiomeric excess.[7] Furthermore, kinetic resolution of racemic 4-hydroxyisophorone can be achieved using these biocatalysts.[7]

Experimental Protocols

The following protocols are provided as a guideline and should be adapted and optimized based on laboratory conditions and available equipment.

Protocol 1: TEMPO-Catalyzed Oxidation of β-Isophorone

-

Materials: β-Isophorone (β-IP), TEMPO, pyridine, molecular oxygen.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve β-isophorone (50 mmol) in pyridine (20 mL).[1]

-

Add TEMPO (catalytic amount, e.g., 1-5 mol%) to the solution.

-

Heat the reaction mixture to 70°C.[1]

-

Bubble molecular oxygen through the solution at a steady rate.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 12 hours).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the pyridine under reduced pressure.

-

Purify the crude product (4-oxoisophorone) by column chromatography on silica gel.

-

Protocol 2: Selective Reduction of 4-Oxoisophorone

-

Materials: 4-Oxoisophorone, cerium(III) chloride heptahydrate (CeCl₃·7H₂O), sodium borohydride (NaBH₄), methanol.

-

Procedure:

-

Dissolve 4-oxoisophorone and CeCl₃·7H₂O in methanol in a round-bottom flask and stir at room temperature.

-

Cool the mixture to 0°C in an ice bath.

-

Add NaBH₄ portion-wise over 15-20 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional 30-60 minutes.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Quench the reaction by the slow addition of acetone, followed by dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, α,β-unsaturated ketone).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The oxidation of β-isophorone followed by selective reduction remains a robust and scalable method. The emergence of biocatalytic approaches presents an exciting avenue for more sustainable and stereoselective synthesis. The choice of synthetic route will depend on factors such as scale, desired purity, stereochemical requirements, and environmental considerations. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

-

Jia, L., et al. (2014). Unexpected oxidation of β-isophorone with molecular oxygen promoted by TEMPO. RSC Advances, 4(31), 16253-16259. [Link]

-

Jia, L., et al. (2014). Unexpected oxidation of β-isophorone with molecular oxygen promoted by TEMPO. RSC Publishing. [Link]

-

Chen, K., et al. (2013). Aerobic oxidation of β-isophorone catalyzed by N-hydroxyphthalimide: the key features and mechanism elucidated. Physical Chemistry Chemical Physics, 15(48), 21156-21165. [Link]

- Wanhua Chemical Group Co., Ltd. (2022). Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone. CN114086034A.

-

Olivo, H. F., et al. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research, 2006(1), 10-11. [Link]

-

González-García, M., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology, 9(7), 1645-1654. [Link]

-

Bornscheuer, U. T., et al. (2021). Biocatalysis: enzymatic synthesis for industrial applications. Angewandte Chemie International Edition, 60(1), 88-119. [Link]

-

Gotor-Fernández, V., et al. (2015). Assembly and Characterization of Heterogeneous Biocatalyst for the Manufacturing of Omega Hydroxy Acids. Doctoral Thesis, Universidad de Oviedo. [Link]

Sources

- 1. Unexpected oxidation of β-isophorone with molecular oxygen promoted by TEMPO - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Unexpected oxidation of β-isophorone with molecular oxygen promoted by TEMPO - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Aerobic oxidation of β-isophorone catalyzed by N-hydroxyphthalimide: the key features and mechanism elucidated - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone - Eureka | Patsnap [eureka.patsnap.com]

- 5. Biocatalysis | Springer Nature Experiments [experiments.springernature.com]

- 6. digital.csic.es [digital.csic.es]

- 7. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Preparation of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one from a Tea Aroma-Related Ketone Precursor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, a valuable compound in the flavor, fragrance, and pharmaceutical industries. While often associated with the complex aroma profile of tea, which contains a multitude of ketones, a practical and scalable synthesis begins with a structurally related and commercially available precursor. This document details a robust two-step process commencing with the oxidation of β-isophorone to 4-ketoisophorone, followed by the selective reduction to the target hydroxyl compound. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and outline the necessary analytical techniques for product characterization. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this synthetic process.

Introduction and Strategic Overview

The Target Molecule: this compound

This compound (also known as 4-hydroxyisophorone) is a significant organic compound. Its structural features, including a hydroxyl group and an α,β-unsaturated ketone moiety, make it a versatile chiral building block for the synthesis of more complex molecules, including pharmaceuticals and natural products like carotenoids and vitamins.[1][2] Its organoleptic properties also make it a desirable component in the flavor and fragrance industry.

The "Tea Aroma Ketone" Connection: Selecting a Viable Starting Material

The aroma of tea is a complex matrix of hundreds of volatile compounds, including various ketones such as ionones and damascenones.[3][4][5][6][7] While these contribute to the characteristic scent, they are not typically viable starting materials for large-scale synthesis due to low abundance and isolation challenges. The term "tea aroma ketone" in the context of this synthesis is best interpreted as referring to a structurally related, industrially accessible precursor.

The most logical and cost-effective starting material for 4-hydroxyisophorone is β-isophorone (3,5,5-trimethylcyclohex-3-en-1-one) . β-isophorone is an isomer of the bulk chemical α-isophorone and can be produced through its isomerization.[1][2] This strategic choice is dictated by the reactivity of the non-conjugated carbon-carbon double bond in β-isophorone, which allows for selective oxidation at the C4 position.

Synthetic Strategy: A Two-Step Oxidation-Reduction Pathway

The conversion of β-isophorone to 4-hydroxyisophorone is efficiently achieved through a two-step synthetic sequence:

-

Allylic Oxidation: The first step involves the oxidation of β-isophorone at the allylic C4 position to yield the intermediate, 4-ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) .

-

Selective Ketone Reduction: The second step is the selective 1,2-reduction of the non-conjugated ketone at the C4 position of 4-ketoisophorone to the corresponding secondary alcohol, yielding the final product. It is crucial to employ conditions that do not affect the α,β-unsaturated ketone system.

This strategy is summarized in the reaction pathway diagram below.

Caption: Overall synthetic pathway from β-Isophorone.

Mechanistic Insights and Rationale

Step 1: Oxidation of β-Isophorone

The allylic oxidation of β-isophorone is a critical step that installs the necessary oxygen functionality. While various methods exist, including catalytic oxidation with molecular oxygen, a reliable and straightforward laboratory-scale method involves the use of performic acid formed in situ from hydrogen peroxide and formic acid.[8]

Causality of Reagent Choice:

-

β-Isophorone vs. α-Isophorone: The double bond in β-isophorone is isolated from the carbonyl group. This makes it more susceptible to electrophilic attack by an oxidizing agent compared to the electron-deficient, conjugated double bond in α-isophorone.[1]

-

Performic Acid (HCOOOH): Formed in equilibrium from formic acid and hydrogen peroxide, performic acid is a potent oxidizing agent capable of epoxidation and hydroxylation. In this context, the reaction likely proceeds through an initial epoxidation of the double bond, followed by a rearrangement to the more stable 4-ketoisophorone, or via a direct allylic oxidation mechanism.

Step 2: Selective Reduction of 4-Ketoisophorone

The reduction of 4-ketoisophorone presents a chemoselectivity challenge. The molecule possesses two carbonyl groups: an α,β-unsaturated ketone and an isolated ketone. The goal is to selectively reduce the isolated C4-ketone without affecting the conjugated system.

Causality of Reagent Choice:

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. Under controlled conditions (low temperature), NaBH₄ preferentially attacks the more electrophilic, non-conjugated ketone (C4) over the C1-ketone of the enone system. This is a classic example of a 1,2-reduction.

-

Avoiding 1,4-Reduction: Harsher reducing agents or those known for conjugate reduction (1,4-addition), such as those involving copper hydride species, must be avoided as they would reduce the double bond of the enone system.[9] The use of standard NaBH₄ in a protic solvent like methanol or ethanol at low temperatures favors the desired 1,2-addition to the C4-carbonyl.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to the specified conditions is crucial for achieving the desired outcome with high purity.

Caption: Step-by-step experimental workflow diagram.

Protocol 1: Synthesis of 4-Ketoisophorone from β-Isophorone

This protocol is adapted from established procedures for the oxidation of β-isophorone.[8]

-

Reagents and Equipment:

-

β-Isophorone (1.0 mol, 138.21 g)

-

Formic acid (98-100%) (2.5 mol, 115.07 g)

-

Hydrogen peroxide (30% aq. solution) (2.5 mol, 283.5 g)

-

Sodium bicarbonate (saturated aq. solution)

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous magnesium sulfate

-

Three-neck round-bottom flask (2L) equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Ice-water bath

-

Vacuum distillation apparatus

-

-

Procedure:

-

Charge the three-neck flask with formic acid and the 30% hydrogen peroxide solution. Stir the mixture and cool to 15-20°C using an ice-water bath.

-

Add the β-isophorone dropwise via the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal temperature below 40°C to prevent runaway reactions. The reaction is exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude residue by vacuum distillation to obtain 4-ketoisophorone as a yellowish oil.

-

Protocol 2: Synthesis of 4-Hydroxyisophorone from 4-Ketoisophorone

This protocol employs a standard selective reduction of a non-conjugated ketone.

-

Reagents and Equipment:

-

4-Ketoisophorone (1.0 mol, 152.19 g)

-

Methanol (1.5 L)

-

Sodium borohydride (NaBH₄) (0.3 mol, 11.34 g)

-

Acetone (for quenching)

-

Hydrochloric acid (1M aq. solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Three-neck round-bottom flask (3L) with a magnetic stirrer, thermometer, and powder funnel

-

Ice-salt bath

-

-

Procedure:

-

Dissolve the 4-ketoisophorone in methanol in the flask and cool the solution to 0°C using an ice-salt bath.

-

Slowly add the sodium borohydride in small portions over 1 hour. Maintain the internal temperature between 0°C and 5°C.

-

Stir the reaction at 0°C for an additional 1-2 hours post-addition. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone (50 mL).

-

Carefully acidify the mixture to pH ~6 with 1M HCl.

-

Remove the methanol under reduced pressure.

-

Add water (500 mL) to the residue and extract with ethyl acetate (3 x 250 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to afford pure this compound.

-

Product Characterization and Data

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

| Property | Data |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Appearance | White to off-white solid or crystalline powder |

| ¹H NMR (CDCl₃) | Typical shifts (δ, ppm): ~5.9 (s, 1H, vinyl), ~4.5 (m, 1H, CH-OH), ~2.4-2.2 (m, 2H, CH₂), 1.9 (s, 3H, vinyl-CH₃), 1.2, 1.1 (s, 6H, gem-dimethyl) |

| ¹³C NMR (CDCl₃) | Typical shifts (δ, ppm): ~200 (C=O), ~160 (C=C), ~128 (C=C), ~65 (CH-OH), ~50 (CH₂), ~45 (C(CH₃)₂), ~28, ~25 (gem-dimethyl), ~18 (vinyl-CH₃) |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~1660 (C=O stretch, conjugated), ~1630 (C=C stretch) |

| Mass Spec (EI) | m/z (%): 154 (M⁺), 139, 126, 111, 98 |

Note: Spectroscopic data are approximate and should be verified against a reference standard.

Conclusion

This guide outlines a scientifically grounded and reproducible methodology for the synthesis of this compound starting from the industrially relevant precursor, β-isophorone. The presented two-step oxidation-reduction sequence is both logical and efficient. By understanding the causality behind reagent selection and reaction conditions, researchers can confidently execute and adapt these protocols. The successful characterization of the final product using the analytical data provided will ensure the integrity of the synthesized material for its intended applications in research and development.

References

-

Brewing method‐dependent changes of volatile aroma constituents of green tea (Camellia sinensis L.) - PMC. PubMed Central. Available at: [Link]

-

Synthesis of 4-hydroxyisophorone. PrepChem.com. Available at: [Link]

-

4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde | C10H16O2. PubChem. Available at: [Link]

-

Scheme 2. Mechanism of β-isophorone oxidation, C = ketoisophorone. ResearchGate. Available at: [Link]

-

Kinetics of oxidation of β-isophorone to keto-isophorone catalyzed by manganese Schiff base complex using molecular oxygen. ResearchGate. Available at: [Link]

-

Identification of Key Aroma Compounds Responsible for the Floral Ascents of Green and Black Teas from Different Tea Cultivars - PMC. PubMed Central. Available at: [Link]

-

Main tea aromas and their precursors of formation. ResearchGate. Available at: [Link]

-

Tea aroma formation from six model manufacturing processes. ResearchGate. Available at: [Link]

-

Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

Tea Aroma Composition Analysis. Lifeasible. Available at: [Link]

-

Isophorone - Wikipedia. Wikipedia. Available at: [Link]

-

(PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. Available at: [Link]

-

Showing Compound 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one (FDB010416). FooDB. Available at: [Link]

-

4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde. NIST WebBook. Available at: [Link]

-

Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. ResearchGate. Available at: [Link]

-

The Production of Isophorone. TH Köln. Available at: [Link]

-

(PDF) The Production of Isophorone. ResearchGate. Available at: [Link]

-

Synthesis of 4,4,6-trimethyl-2-cyclohexenone. PrepChem.com. Available at: [Link]

-

Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. MDPI. Available at: [Link]

-

Isophorone oxide. Organic Syntheses Procedure. Available at: [Link]

-

4-hydroxy-2,6,6-trimethyl cyclohex-2-en-1-one. FlavScents. Available at: [Link]

-

Synthesis of 4-hydroxy-2,4,6-trimethyl-2,5-cyclohexadiene-1-one. PrepChem.com. Available at: [Link]

- Process for the production of 2,2,6-trimethylcyclohexane-1, 4-dione.Google Patents.

-

Enantioselective Reduction of Ketones. University of Calgary. Available at: [Link]

-

2,6,6-trimethyl-2-cyclohexen-1-one, 20013-73-4. The Good Scents Company. Available at: [Link]

-

1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link]

-

Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC. NIH. Available at: [Link]

Sources

- 1. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]

- 2. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]

- 3. Brewing method‐dependent changes of volatile aroma constituents of green tea (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Key Aroma Compounds Responsible for the Floral Ascents of Green and Black Teas from Different Tea Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tea Aroma Composition Analysis - Lifeasible [lifeasible.com]

- 8. prepchem.com [prepchem.com]

- 9. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

"4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one chemical properties and structure"

An In-Depth Technical Guide to 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one: Structure, Properties, and Synthesis

Introduction

This compound (CAS No. 19620-37-2) is a fascinating and functionally rich organic molecule belonging to the class of cyclic α,β-unsaturated ketones.[1][2][3] Its structure, featuring a hydroxyl group, a conjugated enone system, and a stereocenter, makes it a valuable chiral building block and a compound of interest in natural product chemistry and sensory science. This molecule is structurally related to the degradation products of carotenoids, such as the ionones, which are significant components of the aroma of many fruits and flowers, including saffron.[4] Furthermore, its core cyclohexenone framework is found in various biologically active molecules, including the plant hormone abscisic acid, and related metabolites have been identified in bacterial transformations.[5]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic characteristics, and a representative synthetic pathway for this compound. The content is tailored for researchers and scientists in chemical synthesis and drug development, offering field-proven insights into its molecular behavior and practical application.

Chemical Structure and Stereochemistry

Molecular Architecture

The molecular structure consists of a six-membered carbon ring (cyclohexene) containing a ketone at position 1 and a carbon-carbon double bond between positions 2 and 3. This arrangement forms an α,β-unsaturated ketone system, which is a key determinant of its chemical reactivity. The ring is further substituted with:

-

A hydroxyl (-OH) group at the C4 position.

-

A methyl (-CH₃) group at the C2 position.

-

Two methyl groups at the C6 position (a gem-dimethyl group).

This specific arrangement of functional groups provides multiple sites for chemical modification, making it a versatile synthetic intermediate.

Caption: Chemical structure of this compound.

Stereoisomerism

The carbon atom at position 4 (C4) is a chiral center as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, the C3 atom, and the C5 atom of the ring. Consequently, the molecule can exist as a pair of enantiomers: (R)-4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one and (S)-4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one.

The specific stereochemistry is critical in biological contexts, as enantiomers often exhibit different pharmacological activities, metabolic fates, and sensory properties. For drug development and flavor chemistry, the synthesis of a single, pure enantiomer (enantioselective synthesis) is often a primary objective to ensure target specificity and avoid potential off-target effects or undesirable sensory notes from the other enantiomer. Most commercial sources provide the compound as a racemic mixture.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions for synthesis, purification, and formulation.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 19620-37-2 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₂ | [1][3] |

| Molecular Weight | 154.21 g/mol | [1] |

| Appearance | Yellow Oil | [1] |

| Boiling Point | 258.79 °C (estimated at 760 mmHg) | [3] |

| Flash Point | 107.2 °C (225.0 °F) (estimated, closed cup) | [3] |

| Water Solubility | 2.815 x 10⁴ mg/L at 25 °C (estimated) | [3] |

| Storage Conditions | 2-8°C, Refrigerator | [1] |

Spectroscopic Profile: An Expert Interpretation

While specific spectral data are not widely published, the structure allows for a robust prediction of its spectroscopic profile, which is crucial for its identification and characterization.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands corresponding to its functional groups. A strong, broad band would appear in the 3500-3200 cm⁻¹ region, indicative of the O-H stretch of the hydroxyl group. A sharp, strong absorption at approximately 1680-1660 cm⁻¹ would correspond to the C=O stretch of the conjugated ketone. The C=C double bond stretch would appear around 1620-1600 cm⁻¹. Finally, C-H stretching vibrations from the methyl and methylene groups would be observed in the 3000-2850 cm⁻¹ region.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide a clear map of the proton environment. Key expected signals include:

-

A singlet or narrow multiplet in the 5.8-6.0 ppm range for the lone vinylic proton at C3.

-

A multiplet around 4.0-4.5 ppm for the carbinol proton at C4 (the proton on the carbon bearing the -OH group).

-

A singlet for the vinyl methyl group at C2, likely around 1.8-2.0 ppm.

-

Two distinct singlets for the two gem-dimethyl protons at C6, typically in the 1.0-1.3 ppm region.

-

Multiplets for the two methylene protons at C5.

-

A broad singlet for the hydroxyl proton, whose chemical shift would be concentration and solvent dependent.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would show nine distinct signals:

-

A carbonyl carbon (C1) signal downfield, around 195-205 ppm.

-

Two olefinic carbon signals (C2 and C3) in the 125-160 ppm range.

-

A signal for the carbon bearing the hydroxyl group (C4) around 65-75 ppm.

-

Signals for the remaining ring carbons (C5, C6) and the three methyl carbons at higher field strengths.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 154. Common fragmentation pathways would include the loss of a methyl group ([M-15]⁺), loss of water ([M-18]⁺), and cleavage of the ring, driven by the stable enone system.

Synthesis and Manufacturing

The synthesis of this compound can be strategically approached through the selective reduction of a diketone precursor, 2,6,6-trimethylcyclohex-2-ene-1,4-dione. This precursor is a known fragrance ingredient and is commercially available.[6]

Rationale for Synthetic Approach

The core challenge in this synthesis is chemoselectivity. The precursor has two carbonyl groups: an α,β-unsaturated ketone at C1 and a saturated ketone at C4. To synthesize the target molecule, the C4 ketone must be selectively reduced to a hydroxyl group while leaving the C1 conjugated ketone intact. This is achievable using specific reducing agents under controlled conditions. Sodium borohydride (NaBH₄) is a suitable choice because it is a mild reducing agent that, under carefully controlled temperature and stoichiometry, can preferentially reduce the more electrophilic saturated ketone over the less reactive conjugated ketone.

Experimental Protocol: Selective Reduction

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the selective conversion of the starting material to the desired product.

-

Reaction Setup: To a solution of 2,6,6-trimethylcyclohex-2-ene-1,4-dione (1.0 equivalent) in methanol or ethanol in a round-bottom flask, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 equivalent). Stir the mixture at room temperature for 20 minutes. The use of CeCl₃ (the Luche reduction) enhances the 1,2-reduction of the C4 ketone and minimizes competitive 1,4-reduction of the enone system.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.0-1.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The controlled, slow addition is crucial for selectivity.

-

Reaction Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates conversion.

-

Quenching: Once the reaction is complete (typically 1-2 hours), slowly add acetone to quench any excess NaBH₄. Subsequently, add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction fully.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the selective synthesis of the target compound.

Biological Significance and Applications

Natural Occurrence and Relevance

While not a widely reported natural product itself, this compound is structurally proximate to key biomolecules. A closely related compound, 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid, has been identified as a novel metabolite in the bacterial degradation of the plant hormone abscisic acid.[5] This discovery points to a previously unknown catabolic pathway and highlights the environmental and microbiological relevance of this chemical scaffold. This connection suggests that the title compound could be an intermediate or a model system for studying such biochemical transformations.

Applications in Flavor and Fragrance

The compound is recognized as a flavoring agent.[3] Its structural similarity to ionones and damascones, which are key aroma compounds in fruits and flowers, suggests it likely possesses complex sensory properties, potentially with fruity, floral, or woody notes. Its functional groups allow for esterification of the hydroxyl group or other modifications to create a library of derivatives with diverse sensory profiles for use in the food and perfume industries.

Potential in Drug Development and Fine Chemical Synthesis

For drug development professionals, this compound represents a valuable chiral pool starting material. The combination of a stereocenter and multiple reactive sites (hydroxyl, enone) allows it to serve as a scaffold for the stereoselective synthesis of more complex molecules. The enone system is a Michael acceptor, and the hydroxyl group can be used as a handle for introducing new functionalities or building larger molecular architectures, making it a versatile intermediate in the synthesis of novel bioactive compounds.

Conclusion

This compound is a molecule of significant interest due to its unique structural features and its position at the intersection of synthetic chemistry, natural products, and sensory science. Its stereocenter, coupled with a reactive enone system and a modifiable hydroxyl group, makes it a valuable target for enantioselective synthesis and a versatile building block for creating more complex chemical entities. Understanding its chemical properties, spectroscopic signature, and synthetic pathways is crucial for unlocking its full potential in research, flavor creation, and the development of new pharmaceuticals.

References

-

Pharmaffiliates. (n.d.). 2,6,6-Trimethylcyclohex-2-en-4-ol-1-one. Retrieved from [Link]

-

FlavScents. (n.d.). 4-hydroxy-2,6,6-trimethyl cyclohex-2-en-1-one. Retrieved from [Link]

-

Netrebov, V. I., et al. (2022). Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. Metabolites, 12(1), 73. Retrieved from [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2,6,6-trimethylcyclohex-2-ene-1,4-dione, CAS Registry Number 1125-21-9. Food and Chemical Toxicology, 148(Suppl 1), 111979. Retrieved from [Link]

-

Wikipedia. (2024). Saffron. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 19620-37-2 [amp.chemicalbook.com]

- 3. 4-hydroxy-2,6,6-trimethyl cyclohex-2-en-1-one [flavscents.com]

- 4. Saffron - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Spectroscopic Characterization of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the organic compound 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one (CAS No. 19620-37-2). Due to the limited availability of published experimental spectra for this specific molecule, this document leverages high-quality computational prediction tools to offer valuable insights for researchers, scientists, and professionals in drug development. The guide will cover the analysis of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering a detailed interpretation of the spectral features and their correlation with the molecular structure. Methodologies for spectral prediction and data interpretation are also discussed to provide a self-validating framework for the presented information.

Introduction

This compound is a substituted cyclohexenone derivative. Such scaffolds are of significant interest in organic synthesis and medicinal chemistry due to their prevalence in natural products and their potential as versatile building blocks for more complex molecules. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis, enabling unambiguous structure elucidation and purity assessment.

This guide addresses the current gap in publicly available experimental spectroscopic data for this compound. By employing robust in silico prediction models, we can generate a reliable spectroscopic profile. This approach not only provides a valuable reference for those working with this or structurally related compounds but also demonstrates the power of computational chemistry in modern research and development.

A Note on Data Source: All spectroscopic data presented in this guide are predicted using computational algorithms. While these predictions are based on large datasets of experimental values and sophisticated algorithms, they may not perfectly match experimental spectra. This guide will clearly cite the prediction tools used, and the presented data should be used as a reference and for comparison with experimentally obtained spectra.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms.

Methodology for Prediction: The ¹H NMR spectrum was predicted using the online NMR prediction tool available at NMRDB.org. This tool utilizes a database of known chemical shifts and coupling constants to predict the spectrum of a given structure.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | Singlet | 1H | H-3 |

| ~4.2 | Triplet | 1H | H-4 |

| ~2.2 | Doublet | 2H | H-5 |

| ~1.9 | Singlet | 3H | CH₃-2 |

| ~1.1 | Singlet | 6H | (CH₃)₂-6 |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound shows distinct signals that can be logically assigned to the protons in the molecule.

-

Vinyl Proton (H-3): The singlet at approximately 5.8 ppm is characteristic of a vinyl proton in a cyclohexenone system. Its downfield shift is attributed to the deshielding effect of the conjugated carbonyl group. The lack of coupling (singlet) is due to the absence of adjacent protons.

-

Carbinol Proton (H-4): The triplet at around 4.2 ppm is assigned to the proton attached to the carbon bearing the hydroxyl group (C-4). The triplet multiplicity suggests coupling to the two adjacent protons on C-5.

-

Methylene Protons (H-5): The doublet at approximately 2.2 ppm, integrating to two protons, corresponds to the methylene protons at the C-5 position. These protons are coupled to the proton at C-4, resulting in a doublet.

-

Methyl Protons (CH₃-2): The singlet at around 1.9 ppm, integrating to three protons, is assigned to the methyl group at the C-2 position. This methyl group is attached to a double bond and therefore appears in the vinylic methyl region.

-

Gem-Dimethyl Protons ((CH₃)₂-6): The singlet at approximately 1.1 ppm, with an integration of six protons, is attributed to the two equivalent methyl groups at the C-6 position. The gem-dimethyl groups are typically shielded and appear as a singlet in the upfield region of the spectrum.

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Methodology for Prediction: The ¹³C NMR spectrum was predicted using the online NMR prediction tool available at NMRDB.org.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C-1 (C=O) |

| ~160 | C-2 |

| ~125 | C-3 |

| ~70 | C-4 (C-OH) |

| ~50 | C-5 |

| ~35 | C-6 |

| ~28 | (CH₃)₂-6 |

| ~22 | CH₃-2 |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is consistent with the proposed structure.

-

Carbonyl Carbon (C-1): The signal at approximately 200 ppm is characteristic of a carbonyl carbon in a conjugated enone system.

-

Olefinic Carbons (C-2 and C-3): The signals at around 160 ppm and 125 ppm are assigned to the double bond carbons C-2 and C-3, respectively. The downfield shift of C-2 is due to its substitution with a methyl group and its position alpha to the carbonyl group.

-

Carbinol Carbon (C-4): The signal at approximately 70 ppm is attributed to the carbon atom bonded to the hydroxyl group.

-

Methylene Carbon (C-5): The signal at around 50 ppm corresponds to the methylene carbon C-5.

-

Quaternary Carbon (C-6): The signal at approximately 35 ppm is assigned to the quaternary carbon C-6, which is substituted with two methyl groups.

-

Methyl Carbons: The signals at approximately 28 ppm and 22 ppm are assigned to the gem-dimethyl groups at C-6 and the methyl group at C-2, respectively.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Methodology for Prediction: The IR spectrum was predicted using an online IR spectrum prediction tool that utilizes a database of known vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2960 | Medium-Strong | C-H stretch (sp³ C-H) |

| ~1670 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1620 | Medium | C=C stretch (alkene) |

| ~1050 | Medium-Strong | C-O stretch (alcohol) |

Interpretation of the Predicted IR Spectrum

The predicted IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups.

-

O-H Stretch: A strong and broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

-

C-H Stretch: Absorptions in the region of 2960 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds of the methyl and methylene groups.

-

C=O Stretch: A strong absorption band at approximately 1670 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an α,β-unsaturated ketone. The conjugation lowers the frequency from that of a saturated ketone.

-

C=C Stretch: The absorption of medium intensity around 1620 cm⁻¹ is attributed to the C=C double bond stretching vibration.

-

C-O Stretch: A medium to strong absorption band around 1050 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology for Prediction: The mass spectrum was predicted using a mass spectrometry prediction tool that calculates the molecular weight and simulates common fragmentation pathways.

Predicted Mass Spectral Data

| m/z | Possible Assignment |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 111 | [M - C₃H₇]⁺ |

| 96 | [M - C₃H₆O]⁺ |

| 83 | [C₆H₁₁]⁺ |

Interpretation of the Predicted Mass Spectrum

The predicted mass spectrum would be expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion ([M]⁺): The molecular ion peak should appear at an m/z of 154, corresponding to the molecular weight of C₉H₁₄O₂.

-

[M - CH₃]⁺: Loss of a methyl group (15 amu) from the gem-dimethyl group at C-6 would result in a fragment ion at m/z 139.

-

[M - C₃H₇]⁺: Loss of a propyl group (43 amu) could occur through a more complex rearrangement and fragmentation, leading to a peak at m/z 111.

-

[M - C₃H₆O]⁺: A retro-Diels-Alder type fragmentation could lead to the loss of a C₃H₆O fragment, resulting in a peak at m/z 96.

-

[C₆H₁₁]⁺: Further fragmentation could lead to the formation of a cyclohexenyl cation or related C₆ species at m/z 83.

Caption: Workflow for the generation of this technical guide based on predicted spectroscopic data.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The in silico generated ¹H NMR, ¹³C NMR, IR, and MS data are internally consistent and align with the fundamental principles of spectroscopic interpretation for a molecule of this structure. While predicted data serves as a valuable starting point, experimental verification remains the gold standard. Researchers working with this compound are encouraged to use this guide as a reference to aid in the analysis of their own experimentally obtained data. The methodologies and interpretations presented herein offer a robust framework for the spectroscopic analysis of this and related cyclohexenone derivatives.

References

As this guide is based on predicted data from online tools, formal citations to peer-reviewed experimental data are not applicable. The primary references are the computational tools used for data generation.

The Enigmatic Presence of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive exploration of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, a naturally occurring apocarotenoid. With full editorial control, this document is structured to deliver in-depth insights into its presence in the natural world, its biosynthetic origins, methodologies for its study, and its potential biological significance. Grounded in scientific literature, this guide serves as a critical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Section 1: Unveiling the Natural Niche of this compound

This compound, also known as 4-hydroxyisophorone, is a C9-apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. While the broader family of apocarotenoids is widely distributed in the plant kingdom, the specific natural occurrence of this ketone has been a subject of scientific inquiry. Recent analytical studies have definitively identified its presence in the dried stigmas of Crocus sativus L., the source of the world's most expensive spice, saffron.[1]

The aroma and flavor profile of saffron is a complex tapestry woven from numerous volatile and non-volatile compounds. Among these, apocarotenoids play a pivotal role. Safranal is the major volatile component responsible for the characteristic aroma of saffron.[2][3] Accompanying safranal are a suite of structurally related C9-apocarotenoids, including isophorone, 4-ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione), and the subject of this guide, 4-hydroxyisophorone.[1][4][5] The presence of these compounds underscores the intricate network of carotenoid degradation pathways that contribute to the unique sensory and biological properties of saffron.[6][7] Isophorone itself has also been reported to occur naturally in cranberries.[8]

Table 1: Key C9-Apocarotenoids Identified in Saffron (Crocus sativus L.)

| Compound Name | Chemical Structure | Role in Saffron |

| Safranal | 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde | Major aroma compound |

| 4-Ketoisophorone | 2,6,6-trimethyl-2-cyclohexene-1,4-dione | Contributor to aroma profile |

| Isophorone | 3,5,5-trimethylcyclohex-2-en-1-one | Contributor to aroma profile |

| 4-Hydroxyisophorone | 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone | Contributor to aroma profile |

| HTCC | 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde | Precursor to safranal |

Section 2: The Biosynthetic Tapestry: From Carotenoid Precursors to a C9 Ketone

The formation of this compound is intrinsically linked to the catabolism of carotenoids. These C40 tetraterpenoids undergo oxidative cleavage, a process that can be either enzymatic, mediated by carotenoid cleavage dioxygenases (CCDs), or non-enzymatic, driven by photo-oxidation and other reactive oxygen species. This degradation gives rise to a diverse array of apocarotenoids, including the C9 series.

The biosynthesis of saffron's key apocarotenoids, including crocins (responsible for color), picrocrocin (taste), and safranal (aroma), originates from the C40 carotenoid zeaxanthin.[9] The enzyme CsCCD2L is responsible for the cleavage of zeaxanthin at the 7,8 and 7',8' positions to produce crocetin dialdehyde (a precursor to crocins) and two molecules of 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC).[10] HTCC is the direct precursor to safranal through dehydration.

While the pathway to safranal is relatively well-understood, the precise biosynthetic route to 4-hydroxyisophorone in saffron is not as clearly defined. However, based on its structure and co-occurrence with other isophorone-related compounds, a plausible pathway involves the enzymatic modification of isophorone or 4-ketoisophorone. Fungal unspecific peroxygenases (UPOs) have been shown to be capable of selectively hydroxylating isophorone to produce 4-hydroxyisophorone and 4-ketoisophorone.[11][12][13] This suggests that similar enzymatic activities could be present in Crocus sativus, catalyzing the formation of 4-hydroxyisophorone from isophorone. Another possibility is the reduction of 4-ketoisophorone, a known constituent of saffron.[14]

Figure 1: Putative biosynthetic pathways leading to 4-Hydroxyisophorone.

Section 3: Methodologies for Study: Extraction, Isolation, and Characterization

The investigation of this compound from its natural matrix, primarily saffron, requires a systematic analytical approach. Given its semi-volatile nature, a combination of appropriate extraction and chromatographic techniques is essential for its successful isolation and identification.

Extraction of Volatile and Semi-Volatile Compounds from Saffron

The initial step involves the extraction of the target compound from the dried saffron stigmas. Several methods have been employed for the extraction of saffron's volatile and semi-volatile constituents.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to facilitate the extraction of compounds from the plant matrix.

-

Materials:

-

Ground saffron stigmas

-

Solvent (e.g., methanol/ethyl acetate mixture)

-

Ultrasonic bath

-

Centrifuge

-

Filtration apparatus

-

-

Procedure:

-

Weigh a precise amount of ground saffron and place it in a suitable vessel.

-

Add the extraction solvent at a specific solid-to-solvent ratio.

-

Place the vessel in an ultrasonic bath and sonicate for a defined period (e.g., 15-30 minutes) at a controlled temperature.

-

After sonication, centrifuge the mixture to separate the solid residue from the supernatant.

-

Filter the supernatant to obtain the crude extract.

-

The extract can then be concentrated under reduced pressure for further analysis.

-

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds.

-

Materials:

-

Ground saffron powder

-

HS-SPME vial with a septum

-

SPME fiber (e.g., DVB/CAR/PDMS)[4]

-

Heating block or water bath

-

-

Procedure:

-

Place a weighed amount of saffron powder into an HS-SPME vial.

-

Seal the vial and incubate at a specific temperature (e.g., 30°C) for a set time to allow the volatiles to equilibrate in the headspace.[4]

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 10 minutes).[4]

-

Retract the fiber and immediately introduce it into the injection port of a gas chromatograph for thermal desorption and analysis.

-

Chromatographic Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the separation and identification of volatile and semi-volatile compounds like this compound.

-

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS)[4]

-

-

GC-MS Parameters (Illustrative):

-

Injector Temperature: 270°C[4]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 210°C) at a controlled rate.[4]

-

Mass Spectrometer: Operated in electron impact (EI) mode.

-

Mass Range: Scanned over a relevant m/z range.

-

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from established mass spectral libraries (e.g., NIST, Wiley).

Figure 2: General analytical workflow for the study of 4-Hydroxyisophorone.

Section 4: Biological Activities and Future Perspectives

While the biological activities of major saffron apocarotenoids like crocin, crocetin, and safranal have been extensively studied, revealing antioxidant, anti-inflammatory, and neuroprotective properties, specific pharmacological data on this compound is limited.[15][16][17] However, the bioactivities of structurally related isophorone derivatives have been explored, showing potential in various applications. For instance, some isobenzofuranone derivatives, which share a cyclic core, exhibit antimicrobial and enzyme inhibitory activities.[18] The presence of the α,β-unsaturated ketone moiety in 4-hydroxyisophorone suggests potential for Michael addition reactions with biological nucleophiles, a mechanism often associated with various bioactivities.

Future research should focus on the isolation of this compound in sufficient quantities to enable comprehensive in vitro and in vivo pharmacological screening. Investigating its potential antioxidant, anti-inflammatory, and neuroprotective effects, given its presence in saffron, would be a logical starting point. Furthermore, elucidating its precise biosynthetic pathway in Crocus sativus could open avenues for biotechnological production of this and other valuable apocarotenoids.

References

-

Novel Insight into the Volatile Profile and Antioxidant Properties of Crocus sativus L. Flowers. Molecules.

-

Novel Insight into the Volatile Profile and Antioxidant Properties of Crocus sativus L. Flowers. Semantic Scholar.

-

Chemical, biochemical and volatile profiles of saffron (Crocus sativus L.) from different growing areas of Morocco. ORBi.

-

Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. ResearchGate.

-

Volatile composition, antioxidant activity, and antioxidant components in saffron cultivated in Turkey. Taylor & Francis Online.

-

Isolation and Identification of the Aroma Components from Saffron (Crocus sativus). ACS Publications.

-

Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. RSC Publishing.

-

Isophorone derivatives as a new structural motif of aggregation pheromones in Curculionidae. SciSpace.

-

Apocarotenoids of Crocus sativus L: From biosynthesis to pharmacology. ResearchGate.

-

A Combined Gas and Liquid Chromatographic Approach for Quality Evaluation of Saffron-Based Food Supplements. PubMed Central.

-

Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology.

-

Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. CIB (CSIC).

-

Microbial Transformations of Isophorone by Alternaria alternata and Neurospora crassa. ResearchGate.

-

Production of isophorone derivatives by fungal peroxygenases. Innoget.

-

Synthesis, spectral characterization, theoretical analysis and antioxidant activities of aldol derivative isophorone structures. DergiPark.

-

The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. Benchchem.

-

Synthesis of 4-hydroxyisophorone. PrepChem.com.

-

New findings in the metabolism of the saffron apocarotenoids, crocins and crocetin, by the human gut microbiota. PubMed.

-

Activity-Based Dicyanoisophorone Derivatives: Fluorogenic Toolbox Enables Direct Visualization and Monitoring of Esterase Activity in Tumor Models. PubMed Central.

-

Two-step enzymatic conversion from ketoisophorone to actinol. ResearchGate.

-

Isolating valuable ingredients of saffron using extraction and preparative chromatography. [PDF] Semantic Scholar.

-

Saffron (Crocus Sativus L.) apocarotenoids: A review of their biomolecular features and biological activity perspectives. IRIS Unime.

-

Isolation and Identification of the Aroma Components from Saffron (Crocus sativus). ResearchGate.

-

Fortification and bioaccessibility of saffron apocarotenoids in potato tubers. Frontiers.

-

Novel plant cell suspension platforms for saffron apocarotenoid production and its impact on carotenoid and volatile profiles. NIH.

-

Volatile metabolites detected in saffron samples and their identification code. ResearchGate.

-

ketoisophorone 2,6,6-trimethylcyclohex-2-ene-1,4-dione. The Good Scents Company.

-

Isolation of a Novel Bioactive Fraction from Saffron (Crocus sativus L.) Leaf Waste: Optimized Extraction and Evaluation of Its Promising Antiproliferative and Chemoprotective Effects as a Plant-Based Antitumor Agent. MDPI.

-

Comprehensive Extraction and Chemical Characterization of Bioactive Compounds in Tepals of Crocus sativus L. PubMed Central.

-

Detection of Saffron’s Main Bioactive Compounds and Their Relationship with Commercial Quality. PubMed Central.

-

Isophorone. Wikipedia.

-

The saffron apocarotenoid pathway. Crocus sativus flower at anthesis. ResearchGate.

-

Isophorone – Industrial Raw Material for Multiple Applications. PENPET Petrochemical Trading.

-

Determination of Saffron Flower Metabolites by Near-Infrared Spectroscopy for Quality Control. MDPI.

-

dihydroisophorone, 873-94-9. The Good Scents Company.

-

Isophorone. OEHHA.

-

Isophorone | 78-59-1. ChemicalBook.

Sources

- 1. A Combined Gas and Liquid Chromatographic Approach for Quality Evaluation of Saffron-Based Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Saffron (Crocus Sativus L.) apocarotenoids: A review of their biomolecular features and biological activity perspectives [iris.unime.it]

- 7. researchgate.net [researchgate.net]

- 8. Isophorone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Fortification and bioaccessibility of saffron apocarotenoids in potato tubers [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. upcommons.upc.edu [upcommons.upc.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. New findings in the metabolism of the saffron apocarotenoids, crocins and crocetin, by the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel plant cell suspension platforms for saffron apocarotenoid production and its impact on carotenoid and volatile profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

"isomers of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one and their characteristics"

An In-depth Technical Guide to the Isomers of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one

Abstract

This compound, a significant C9-ketone, stands as a molecule of considerable interest across various scientific disciplines, primarily due to its role as a key metabolite of abscisic acid (ABA) in plants and its contribution to the aromatic profiles of various natural products. The presence of a stereocenter at the C4 position gives rise to two distinct enantiomers, (4R)- and (4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, each possessing unique biological and sensory characteristics. This technical guide provides a comprehensive exploration of these isomers, delving into their stereochemistry, synthesis, analytical characterization, and functional significance. Tailored for researchers and professionals in chemistry, agriculture, and sensory science, this document synthesizes current knowledge, offers detailed experimental protocols, and outlines the causality behind methodological choices, providing a robust resource for advanced study and application.

Molecular Structure and Stereochemistry

The fundamental structure of this compound is built upon a cyclohexenone scaffold. The defining features, dictated by IUPAC nomenclature, are a ketone at C1, a double bond between C2 and C3, a hydroxyl group at C4, and three methyl groups—one at C2 and two at C6.

The critical feature of this molecule is the chirality at the C4 carbon. This carbon atom is bonded to four different substituents: a hydrogen atom, a hydroxyl group, the C3-alkenyl carbon, and the C5-alkyl carbon. This asymmetry results in the existence of two non-superimposable mirror images, or enantiomers:

-

(4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one

-

(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one

The absolute configuration (R or S) at this center dictates the three-dimensional orientation of the hydroxyl group, which in turn profoundly influences the molecule's interaction with chiral environments, such as biological receptors or sensory proteins. This stereochemical distinction is paramount, as enantiomers often exhibit divergent biological activities and sensory properties.

Synthesis and Chiral Resolution

The generation of enantiomerically pure forms of this compound is essential for studying their specific properties. The typical strategy involves an initial racemic synthesis followed by chiral resolution.

Racemic Synthesis via Photo-oxidation

A common and efficient method for producing the racemic mixture of this compound is through the photosensitized oxidation of β-ionone. This process mimics a natural degradation pathway for carotenoids.

Causality of Experimental Choices:

-

β-Ionone as a Precursor: β-Ionone is a structurally related and commercially available starting material. Its C13 carotenoid skeleton provides the necessary carbon framework.

-

Photosensitized Oxidation: This method utilizes a sensitizer (e.g., Rose Bengal) that, upon light absorption, transfers energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).

-

Singlet Oxygen Reactivity: Singlet oxygen preferentially attacks the electron-rich double bond in the cyclohexene ring of β-ionone, leading to the formation of an unstable endoperoxide intermediate. This intermediate then rearranges to form the target hydroxylated ketone. This biomimetic approach is often favored for its relatively mild conditions.

Experimental Protocol: Racemic Synthesis

Objective: To synthesize (±)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one from β-ionone.

Materials:

-

β-Ionone

-

Methanol (solvent)

-

Rose Bengal (photosensitizer)

-

High-pressure mercury lamp (or suitable light source)

-

Gas dispersion tube

-

Oxygen gas supply

-

Standard laboratory glassware for reaction and workup

-

Silica gel for column chromatography

Procedure:

-

Dissolve β-ionone in methanol in a reaction vessel.

-

Add a catalytic amount of Rose Bengal to the solution.

-

Immerse the reaction vessel in a cooling bath to maintain a constant temperature (e.g., 0-5 °C), as the reaction can be exothermic.

-

Submerge a high-pressure mercury lamp into the solution.

-

Continuously bubble a stream of oxygen gas through the solution using a gas dispersion tube.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the β-ionone spot has been consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude product via silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to isolate the target compound.

Self-Validation: The identity and purity of the synthesized racemic product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, as detailed in Section 3.

Chiral Resolution by Preparative HPLC

Once the racemic mixture is obtained, the individual enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective and widely used method for this purpose.

Causality of Experimental Choices:

-

Chiral Stationary Phase (CSP): CSPs are packed with a chiral material (e.g., polysaccharide derivatives like cellulose or amylose). The enantiomers of the analyte interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different binding energies.

-

Differential Retention: The disparity in interaction energy causes one enantiomer to be retained longer on the column than the other, enabling their separation. The choice of the specific CSP and mobile phase is critical and often requires empirical optimization.

Below is a diagram illustrating the synthesis and resolution workflow.

Caption: Workflow for Synthesis and Chiral Resolution.

Physicochemical Properties and Analytical Characterization

Thorough characterization is required to confirm the identity, purity, and absolute configuration of the isomers.

Physicochemical Data

The following table summarizes key properties of the isomers. Data for individual enantiomers are often similar for non-chiral properties but diverge significantly in optical activity.

| Property | (±)-Racemic Mixture | (4R)-Enantiomer | (4S)-Enantiomer |

| Molecular Formula | C₉H₁₄O₂ | C₉H₁₄O₂ | C₉H₁₄O₂ |

| Molar Mass | 154.21 g/mol | 154.21 g/mol | 154.21 g/mol |

| Appearance | Colorless to pale yellow oil | Colorless oil | Colorless oil |

| Optical Rotation [α] | 0° | Negative | Positive |

Analytical Methodologies

Trustworthiness through Orthogonal Analysis: A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization. No single method is sufficient for unambiguous identification and stereochemical assignment.

-

¹H and ¹³C NMR: These techniques are fundamental for confirming the carbon skeleton and the position of functional groups. Key expected signals include the olefinic proton at C3, the proton at C4 adjacent to the hydroxyl group, and the distinct signals for the three methyl groups. For the racemic mixture, the spectra of the R and S enantiomers are identical in a non-chiral solvent.

-

Chiral NMR: To distinguish enantiomers via NMR, a chiral auxiliary is required. This can be achieved using chiral solvating agents or chiral derivatizing agents, which induce chemical shift non-equivalence (diastereotopicity) for the corresponding protons or carbons of the two enantiomers.

This is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a sample.

Protocol: Analytical Chiral HPLC

Objective: To separate the (4R) and (4S) enantiomers and determine the enantiomeric excess (ee).

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., CHIRALCEL® OD-H or similar polysaccharide-based column)

Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio must be determined empirically.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 238 nm (corresponding to the π → π* transition of the conjugated enone system)

-

Column Temperature: 25 °C

Procedure:

-

Prepare a standard solution of the racemic mixture (approx. 1 mg/mL) in the mobile phase.

-

Prepare a sample solution of the enantiomerically enriched or isolated fraction.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times (t_R) for each enantiomer.

-

Inject the sample solution.

-

Integrate the peak areas (A) for each enantiomer.

-

Calculate the enantiomeric excess using the formula: ee (%) = [|A₁ - A₂| / (A₁ + A₂)] × 100.